ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a pyridopyrimidine derivative featuring a 4-chlorobenzyl substituent and an ethyl benzoate ester group. Its structure comprises a fused pyrido[3,2-d]pyrimidine core, which is functionalized at the 1-position with an acetamido-linked benzoate moiety. The 4-chlorobenzyl group at the 3-position likely enhances lipophilicity and influences target binding, while the ethyl ester improves solubility for pharmacological applications .
Properties
CAS No. |
923192-93-2 |
|---|---|
Molecular Formula |
C25H21ClN4O5 |
Molecular Weight |
492.92 |
IUPAC Name |
ethyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H21ClN4O5/c1-2-35-24(33)17-7-11-19(12-8-17)28-21(31)15-29-20-4-3-13-27-22(20)23(32)30(25(29)34)14-16-5-9-18(26)10-6-16/h3-13H,2,14-15H2,1H3,(H,28,31) |
InChI Key |
MHRGZFQGFAOGOZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrido[3,4-d]Pyrimidin-4(3H)-one Derivatives
Compounds such as 8-(4-(2-(4-(3,4-dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () share a pyridopyrimidine core but differ in substituents and functional groups. Key distinctions include:
- Substituents: The 3,4-dichlorobenzyl group in vs. the 4-chlorobenzyl group in the target compound.
- Synthesis : Moderate yields (43%) via reductive amination with sodium triacetoxyborohydride, contrasting with the target compound’s unspecified synthesis route .
- Protecting Groups : Use of a trimethylsilylethoxymethyl (SEM) protecting group in analogs, absent in the target compound, which may affect metabolic stability .
Table 1: Structural Comparison of Pyridopyrimidine Derivatives
Ethyl Benzoate Derivatives with Heterocyclic Moieties
Compounds like I-6230 and I-6473 () feature ethyl benzoate esters linked to phenethylamino groups with pyridazine or isoxazole rings. Key differences include:
- Heterocyclic Core : Pyridazine/isoxazole in vs. pyridopyrimidine in the target compound. This variation impacts electronic properties and binding selectivity .
- Bioactivity : Pyridazine derivatives (e.g., I-6230) are often explored as kinase inhibitors, suggesting the target compound may share similar therapeutic targets but with modified potency due to its pyridopyrimidine core .
Triazolo[4,5-d]Pyrimidine Derivatives
The compound ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate () has a triazolo-pyrimidine core instead of pyrido-pyrimidine. Notable contrasts:
Tetrahydroimidazo[1,2-a]Pyridine Derivatives
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () has a distinct bicyclic core. Differences include:
Implications for Drug Design
- Chlorine vs. Fluorine : The 4-chlorobenzyl group in the target compound may enhance hydrophobic interactions compared to fluorine’s polar effects .
- Core Flexibility : Pyrido[3,2-d]pyrimidine’s planar structure vs. triazolo-pyrimidine’s fused rings—this may affect DNA intercalation or enzyme inhibition profiles .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate, and how can yield and purity be maximized?
- Methodology: The synthesis involves sequential steps:
- Amidation: Coupling the pyrido[3,2-d]pyrimidine core with ethyl 4-aminobenzoate using EDCI/HOBt as coupling agents under inert conditions (e.g., nitrogen atmosphere) .
- Solvent optimization: Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency, followed by purification via column chromatography (silica gel, gradient elution) .
- Yield improvement: Monitor reaction progress with TLC and optimize stoichiometric ratios (e.g., 1.2:1 molar ratio of acylating agent to amine) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Analytical workflow:
- NMR spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry of the pyrido[3,2-d]pyrimidine core and acetamido linkage .
- Mass spectrometry: High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₄H₂₁ClN₄O₅, [M+H]⁺ = 481.115) .
- X-ray crystallography: Resolve ambiguous stereochemistry in the dihydropyrido-pyrimidine ring system .
Q. How does solubility in common solvents impact experimental design for in vitro assays?
- Solubility profile: The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (≥10 mM stock solutions recommended). For biological assays, dilute to ≤0.1% DMSO to avoid cytotoxicity .
- Buffer compatibility: Pre-screen solubility in PBS (pH 7.4) or Tris-HCl (pH 8.0) using dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Approach:
- Metabolic stability assays: Use liver microsomes (human/rodent) to assess cytochrome P450-mediated degradation, which may explain reduced efficacy in vivo .
- Structural analogs: Compare with fluorinated or methoxy-substituted derivatives (e.g., ethyl 4-(2-(3-(4-fluorobenzyl)-2,4-dioxo-...) to identify metabolic soft spots .
- Pharmacokinetic profiling: Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Key modifications:
- Core substitution: Replace the 4-chlorobenzyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding (e.g., kinase inhibition) .
- Acetamido linker: Introduce methyl or cyclopropyl spacers to improve membrane permeability (LogP optimization via MarvinSketch) .
- Bioisosteric replacement: Substitute the pyrido[3,2-d]pyrimidine with pyrazolo[3,4-d]pyrimidine to evaluate impact on selectivity .
Q. What experimental protocols are recommended for studying enzyme inhibition kinetics with this compound?
- Kinetic assays:
- Enzyme selection: Test against recombinant human kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ or fluorescence polarization assays .
- IC₅₀ determination: Perform dose-response curves (1 nM–100 µM) in triplicate, with staurosporine as a positive control .
- Binding mode analysis: Use molecular docking (AutoDock Vina) and validate with surface plasmon resonance (SPR) .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
- Troubleshooting steps:
- Cell line validation: Authenticate lines via STR profiling and monitor mycoplasma contamination .
- Assay standardization: Normalize viability data to ATP content (CellTiter-Glo®) and account for differences in proliferation rates .
- Mechanistic studies: Perform RNA-seq to identify off-target pathways (e.g., apoptosis vs. senescence) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in solubility predictions vs. experimental data?
- Resolution:
- Computational refinement: Use COSMO-RS simulations to predict solubility in binary solvent systems (e.g., DMSO/water) .
- Experimental validation: Conduct shake-flask experiments with HPLC quantification at 25°C and 37°C .
Q. What methodological adjustments can reconcile variations in reported IC₅₀ values for kinase inhibition?
- Recommendations:
- ATP concentration: Standardize to physiological levels (1 mM ATP) in kinase assays to avoid artificial inflation of IC₅₀ .
- Pre-incubation time: Extend pre-incubation of compound with enzyme to ≥30 minutes for steady-state binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
